molecular formula C15H10FNO B2944414 SU 5205 CAS No. 3476-86-6; 90828-17-4

SU 5205

Cat. No.: B2944414
CAS No.: 3476-86-6; 90828-17-4
M. Wt: 239.249
InChI Key: QIERHADIMMFZNE-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SU 5205 is a chemical compound known for its role as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). This receptor is crucial in the process of angiogenesis, which is the formation of new blood vessels. By inhibiting VEGFR2, this compound can potentially be used in research related to cancer treatment, as it may help to restrict the blood supply to tumors, thereby inhibiting their growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SU 5205 involves the preparation of 3-(4-fluorobenzylidene)indolin-2-one. The reaction typically starts with the condensation of 4-fluorobenzaldehyde with indolin-2-one under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction .

Industrial Production Methods

For industrial-scale production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

SU 5205 primarily undergoes substitution reactions due to the presence of the fluorobenzylidene group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted indolin-2-one derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

SU 5205 has a wide range of applications in scientific research:

Mechanism of Action

SU 5205 exerts its effects by reversibly inhibiting the ATP binding to the tyrosine kinase domain of VEGFR2. This inhibition prevents the receptor from being activated by its ligand, vascular endothelial growth factor (VEGF). As a result, the downstream signaling pathways that promote endothelial cell migration, proliferation, and new blood vessel formation are blocked. This mechanism is particularly useful in cancer research, as it can help to starve tumors of their blood supply .

Comparison with Similar Compounds

SU 5205 is compared with other VEGFR2 inhibitors such as:

Uniqueness

What sets this compound apart is its specific inhibition of VEGFR2 with an IC50 value of 9.6 μM, making it a valuable tool in research focused on angiogenesis and cancer .

Properties

IUPAC Name

(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIERHADIMMFZNE-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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